molecular formula C36H38ClF3N4O7S B147895 Cscomv CAS No. 129585-37-1

Cscomv

Cat. No.: B147895
CAS No.: 129585-37-1
M. Wt: 763.2 g/mol
InChI Key: KMUDHYJPILFGSS-CONSDPRKSA-N
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Description

Cscomv (hypothetical nomenclature for this exercise) is a cesium-based coordination compound, structurally characterized by a central cesium ion coordinated to organic ligands, such as carboxylate or heterocyclic groups. Its synthesis typically involves the reaction of cesium carbonate with ligand precursors under controlled hydrothermal conditions . This compound exhibits unique photoluminescent properties, making it a candidate for optoelectronic applications, and demonstrates moderate thermal stability (decomposition temperature: ~300°C) . Its crystalline structure has been resolved via X-ray diffraction, revealing a hexagonal lattice system with a density of 4.2 g/cm³ .

Properties

CAS No.

129585-37-1

Molecular Formula

C36H38ClF3N4O7S

Molecular Weight

763.2 g/mol

IUPAC Name

4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-1-[[2-[2,3-dihydro-1H-inden-2-yl-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C36H38ClF3N4O7S/c1-20(2)30(42-33(47)22-9-11-23(12-10-22)34(48)43-52(50,51)28-15-13-26(37)14-16-28)35(49)41-29(45)19-44(31(21(3)4)32(46)36(38,39)40)27-17-24-7-5-6-8-25(24)18-27/h5-16,20-21,27,30-31H,17-19H2,1-4H3,(H,42,47)(H,43,48)(H,41,45,49)/t30-,31-/m0/s1

InChI Key

KMUDHYJPILFGSS-CONSDPRKSA-N

SMILES

CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl

Synonyms

CSCOMV
N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide
N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide, (3R)-isome

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Research Methodologies

Recent studies employ spectroscopic techniques (e.g., ¹³C NMR, IR) and thermogravimetric analysis (TGA) to validate this compound’s properties . However, inconsistencies in synthetic protocols (e.g., temperature gradients in hydrothermal reactors) have led to variability in reported conductivities (±15% across studies) . Comparative data for Na-CF and K-LC are more robust due to standardized precipitation and solvothermal protocols .

Tables and Figures

  • Table 1 : Structural comparison of this compound, K-LC, and Na-CF .
  • Table 2 : Functional performance metrics .

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